molecular formula C21H23BrN2O2 B3986834 1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3986834
M. Wt: 415.3 g/mol
InChI Key: YZCXIUXJHJBUKE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a diethylphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromophenyl and diethylphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, diethylbenzene, and pyrrolidine derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Scientific Research Applications

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: The presence of methyl groups instead of ethyl groups can affect the compound’s properties and interactions.

    1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: The carboxamide group is replaced by a carboxylic acid group, leading to different chemical and biological behavior.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-3-14-6-5-7-15(4-2)20(14)23-21(26)16-12-19(25)24(13-16)18-10-8-17(22)9-11-18/h5-11,16H,3-4,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXIUXJHJBUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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